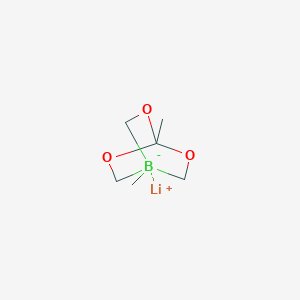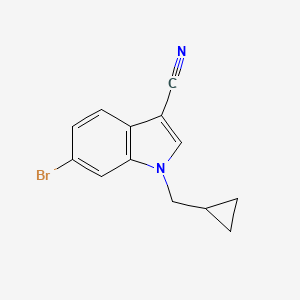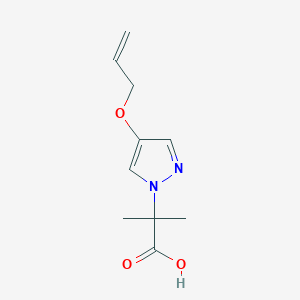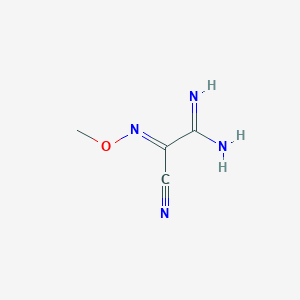
Lithium methyltriolborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium methyltriolborate is an organometallic compound that has gained attention due to its stability and versatility in various chemical reactions. It is an air-stable white solid that is convenient to handle and has shown good performance in metal-catalyzed bond-forming reactions, particularly in palladium-catalyzed cross-coupling reactions with haloarenes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium methyltriolborate can be synthesized by methylation of triisopropyl borate with methyllithium, followed by removal of isopropanol through ester exchange with 1,1,1-tris(hydroxymethyl)ethane. This method yields this compound as an air-stable white solid with a high yield of 97% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis method described above can be scaled up for industrial applications. The process involves standard organometallic synthesis techniques that are commonly used in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium methyltriolborate primarily undergoes cross-coupling reactions, particularly palladium-catalyzed cross-coupling reactions with aryl halides. These reactions are significant in organic synthesis for forming carbon-carbon bonds .
Common Reagents and Conditions
Reagents: Palladium acetate, RuPhos complex, methanol, water.
Conditions: Refluxing methanol and water mixture, absence of bases.
Major Products Formed
The major products formed from these reactions are arylated compounds, which are valuable intermediates in the synthesis of various organic molecules .
Wissenschaftliche Forschungsanwendungen
Lithium methyltriolborate has several applications in scientific research:
Chemistry: Used as a reagent in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Industrial Chemistry: Employed in the synthesis of complex organic molecules, which are used in pharmaceuticals, agrochemicals, and materials science.
Materials Science: Utilized in thin film deposition processes and the manufacturing of light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which lithium methyltriolborate exerts its effects involves its role as a reagent in metal-catalyzed cross-coupling reactions. The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of aryl halides and the subsequent coupling with the methyl group from this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methylboronic acid
- Methylboroxine
- B-methyl-9-borabicyclo[3.3.1]nonane (B-Me-9-BBN)
Uniqueness
Lithium methyltriolborate is unique due to its air-stability and high yield in synthesis. Unlike other methylboron compounds, it does not form trimeric cyclic anhydrides (boroxines), making it easier to handle and purify .
Eigenschaften
IUPAC Name |
lithium;1,4-dimethyl-3,5,8-trioxa-1-boranuidabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BO3.Li/c1-6-8-3-7(2,4-9-6)5-10-6;/h3-5H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNPRRSOUJZBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-]12(COC(OC1)(OC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BLiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8134803.png)



![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid (4-fluoro-phenyl)-amide](/img/structure/B8134832.png)







